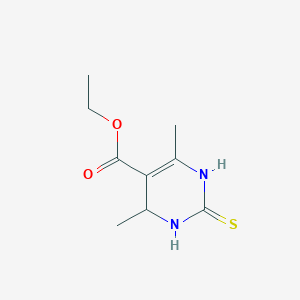
N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethylethanolamine with tetradecyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield N,N-dimethylethanolamine and tetradecanol
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed
Major Products
Oxidation: Aldehydes or carboxylic acids.
Substitution: Substituted quaternary ammonium compounds.
Hydrolysis: N,N-dimethylethanolamine and tetradecanol
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: As an antimicrobial agent in the study of bacterial and fungal growth.
Medicine: In the formulation of antiseptics and disinfectants.
Industry: In the production of personal care products, such as shampoos and conditioners, due to its conditioning properties .
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt cell membranes of microorganisms, leading to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing structural disintegration .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-dodecylamine N-oxide
- N,N-Dimethyl-N-hexadecylamine N-oxide
- N,N-Dimethyl-N-octadecylamine N-oxide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its solubility and antimicrobial properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
28228-59-3 |
|---|---|
Molecular Formula |
C18H40ClNO |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C18H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FFPZFFIERKWYEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026442.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026456.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026462.png)
![N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026469.png)


![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12026535.png)
